![molecular formula C11H10F2O3 B6311438 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde CAS No. 2088941-99-3](/img/structure/B6311438.png)
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde (DFDDC) is a synthetic compound with a wide range of uses in scientific research. It is a colorless crystalline solid that has been used in numerous studies, including those related to biochemistry, physiology, and pharmacology. DFDDC is also known as 2,2-difluoro-3,3-dimethyl-5-carbaldehyde-1,4-benzodioxin and has the chemical formula C8H6F2O2.
Mechanism of Action
DFDDC is believed to act by inhibiting the enzyme cyclooxygenase (COX) and thus preventing the formation of prostaglandins. Prostaglandins are hormone-like molecules that are involved in a variety of physiological processes, including inflammation and pain. Inhibition of COX by DFDDC is thought to reduce the production of prostaglandins, resulting in decreased inflammation and pain.
Biochemical and Physiological Effects
DFDDC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Inhibition of COX by DFDDC is thought to reduce the production of prostaglandins, resulting in decreased inflammation and pain. Additionally, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX is thought to reduce the production of leukotrienes, resulting in decreased inflammation and pain.
Advantages and Limitations for Lab Experiments
DFDDC has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, DFDDC is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
The potential future applications of DFDDC are numerous. It could be used to develop new drugs that target the inhibition of COX and 5-LOX enzymes. It could also be used to develop new compounds that inhibit the production of prostaglandins and leukotrienes. Additionally, it could be used to study the effects of difluoromethylation on the metabolism of drugs and other compounds. Finally, it could be used to develop new compounds that have anti-inflammatory and pain-relieving properties.
Synthesis Methods
DFDDC is synthesized by the condensation of 2,2-difluoro-3,3-dimethyl-5-carbaldehyde and 1,4-benzodioxin. The reaction is carried out in the presence of anhydrous aluminum chloride and pyridine as a catalyst, in a solvent such as benzene or toluene. The reaction is then carried out at a temperature of about 70°C for about 8 hours, after which the product is isolated and purified.
Scientific Research Applications
DFDDC is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used as a model compound for studying the effects of difluoromethylation on the biological activity of drugs and other compounds. It has also been used to study the effects of difluoromethylation on the metabolism of drugs and other compounds. Additionally, DFDDC has been used to study the effects of difluoromethylation on the pharmacokinetics of drugs and other compounds.
properties
IUPAC Name |
3,3-difluoro-2,2-dimethyl-1,4-benzodioxine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-10(2)11(12,13)16-9-7(6-14)4-3-5-8(9)15-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVUAPBBCLMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(C=CC=C2O1)C=O)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.